(3S)-3-Amino-3-[5-fluoro-3-(trifluoromethyl)phenyl]propanenitrile is a chiral organic compound notable for its diverse functional groups, including an amino group, a nitrile group, and a substituted phenyl ring. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications and interactions with biological systems.
This compound can be synthesized through various organic chemistry methods, which involve multi-step processes to ensure the correct configuration and functionalization of the molecule. The compound's structure allows it to interact with various biological targets, making it a subject of interest in pharmacological research.
(3S)-3-Amino-3-[5-fluoro-3-(trifluoromethyl)phenyl]propanenitrile belongs to the class of amino nitriles and is characterized by its unique trifluoromethyl substitution, which enhances its chemical reactivity and biological activity.
The synthesis of (3S)-3-Amino-3-[5-fluoro-3-(trifluoromethyl)phenyl]propanenitrile typically involves several key steps:
The synthetic routes may vary based on the specific starting materials and desired yields. Techniques such as continuous flow reactors may be employed for industrial-scale production to optimize efficiency and purity.
The molecular structure of (3S)-3-Amino-3-[5-fluoro-3-(trifluoromethyl)phenyl]propanenitrile can be represented by the following data:
Property | Data |
---|---|
Molecular Formula | C11H12F4N2 |
Molecular Weight | 252.22 g/mol |
IUPAC Name | (3S)-3-amino-3-[5-fluoro-3-(trifluoromethyl)phenyl]propanenitrile |
InChI | InChI=1S/C11H12F4N2/c1-8(12)6-7-9(13)10(14)5-4/h6-7,10H,12H2,1-2H3/t10-/m0/s1 |
Canonical SMILES | FC(F)(F)C1=CC=C(C=C1)C(C#N)N |
This structure indicates significant steric hindrance due to the trifluoromethyl group, which may influence its reactivity and interactions.
The compound can undergo various chemical reactions:
Common reagents used in these reactions include:
These reactions are crucial for modifying the compound for specific applications in medicinal chemistry.
The mechanism of action for (3S)-3-Amino-3-[5-fluoro-3-(trifluoromethyl)phenyl]propanenitrile involves its interaction with specific molecular targets within biological systems. The amino and nitrile groups facilitate hydrogen bonding with enzymes and receptors, potentially modulating their activity. Additionally, this compound may influence signaling pathways that regulate cellular processes.
The physical properties of (3S)-3-Amino-3-[5-fluoro-3-(trifluoromethyl)phenyl]propanenitrile include:
The chemical properties include:
(3S)-3-Amino-3-[5-fluoro-3-(trifluoromethyl)phenyl]propanenitrile has several scientific uses:
This compound's unique structural features contribute to its effectiveness in these roles, making it a valuable asset in both research and industry settings.
CAS No.: 334-48-5
CAS No.: 121-79-9
CAS No.: 116383-34-7
CAS No.: 14476-25-6
CAS No.:
CAS No.: